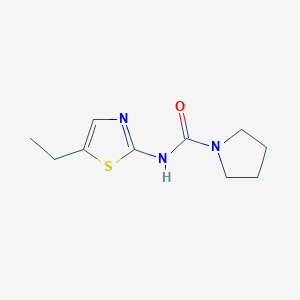![molecular formula C12H19N3O3S2 B7586724 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, also known as STMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. STMP is a piperidine-based molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Wirkmechanismus
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell growth. 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has also been shown to have a neuroprotective effect, reducing neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, including:
1. Further studies on the mechanism of action of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine, including its effects on other signaling pathways involved in inflammation and cancer.
2. Studies on the potential use of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Development of new formulations of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine with improved solubility and bioavailability.
4. Studies on the potential use of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine and its potential applications in medical research.
Synthesemethoden
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine can be synthesized through various methods, including the reaction of 2-thiophen-3-ylacetic acid with piperidine, followed by the addition of sulfamoyl chloride and triethylamine. Another method involves the reaction of 3-(chloromethyl)piperidine with 2-thiophen-3-ylacetic acid, followed by the addition of sodium sulfite and ammonia.
Wissenschaftliche Forschungsanwendungen
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine has been studied for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. Studies have shown that 3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine can inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c13-20(17,18)14-7-11-2-1-4-15(8-11)12(16)6-10-3-5-19-9-10/h3,5,9,11,14H,1-2,4,6-8H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWVLKGJCHWRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)
![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)
![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)



![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)